Iturin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

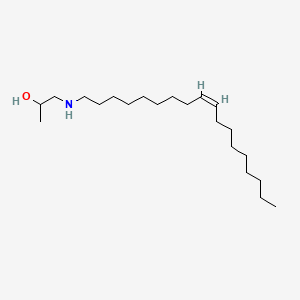

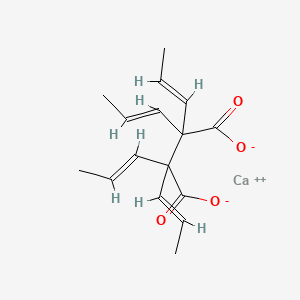

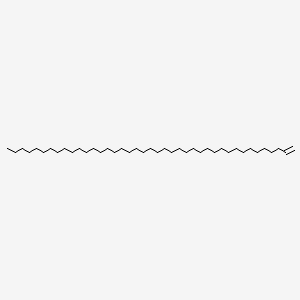

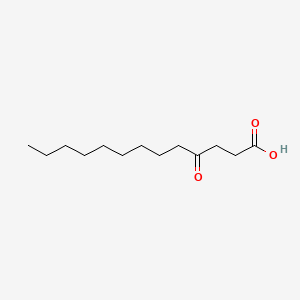

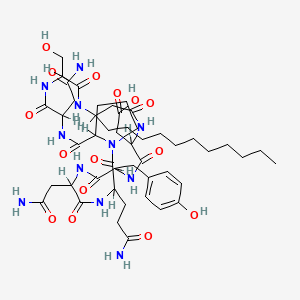

Iturin C is a cyclic lipopeptide produced by certain strains of Bacillus subtilis. It is part of the iturin family, which includes other variants such as iturin A, bacillomycin D, and mycosubtilin.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iturin C is typically produced through fermentation processes involving Bacillus subtilis strains. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the lipopeptide. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes:

Inoculation: Bacillus subtilis strains are inoculated into a sterile fermentation medium.

Fermentation: The culture is maintained under controlled conditions (e.g., temperature, pH, aeration) to promote the production of this compound.

Extraction: The lipopeptide is extracted from the culture medium using solvent extraction or other separation techniques.

Purification: High-performance liquid chromatography (HPLC) or other purification methods are used to obtain pure this compound

Analyse Chemischer Reaktionen

Types of Reactions

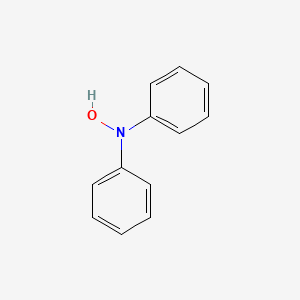

Iturin C undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the fatty acid chain of this compound.

Substitution: Substitution reactions can occur at the amino acid residues or the fatty acid chain.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products

The major products formed from these reactions include modified this compound derivatives with altered biological activities. These derivatives are often studied for their enhanced or altered antifungal properties .

Wissenschaftliche Forschungsanwendungen

Iturin C has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying lipopeptide synthesis and modifications.

Biology: Investigated for its role in microbial interactions and as a biocontrol agent against plant pathogens.

Medicine: Explored for its potential as an antifungal agent and its cytotoxic effects on cancer cells.

Industry: Utilized in the development of biopesticides and as a biosurfactant in various industrial processes

Wirkmechanismus

Iturin C exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, increasing membrane permeability and causing cell lysis. This mechanism is effective against a wide range of fungi and some bacteria. The molecular targets include membrane lipids and proteins, leading to disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Iturin A

- Bacillomycin D

- Bacillomycin F

- Bacillomycin L

- Mycosubtilin

- Mojavensin

Uniqueness

Iturin C is unique due to its specific amino acid sequence and fatty acid chain length, which confer distinct biological activities. Compared to other iturins, this compound has shown varying degrees of antifungal and cytotoxic activities, making it a valuable compound for diverse applications .

Conclusion

This compound is a versatile cyclic lipopeptide with significant potential in various fields. Its unique properties and broad-spectrum activities make it an important subject of study for developing new biocontrol agents, antifungal drugs, and industrial biosurfactants.

Eigenschaften

CAS-Nummer |

52229-92-2 |

|---|---|

Molekularformel |

C48H73N11O15 |

Molekulargewicht |

1044.2 g/mol |

IUPAC-Name |

2-[6,22-bis(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-12-yl]acetic acid |

InChI |

InChI=1S/C48H73N11O15/c1-2-3-4-5-6-7-8-9-10-12-28-22-40(65)53-34(25-41(66)67)45(71)55-31(21-27-14-16-29(61)17-15-27)42(68)56-32(23-38(50)63)43(69)54-30(18-19-37(49)62)48(74)59-20-11-13-36(59)47(73)57-33(24-39(51)64)44(70)58-35(26-60)46(72)52-28/h14-17,28,30-36,60-61H,2-13,18-26H2,1H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,72)(H,53,65)(H,54,69)(H,55,71)(H,56,68)(H,57,73)(H,58,70)(H,66,67) |

InChI-Schlüssel |

MVHYSGWFUVMTLO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.